

JNJ-17156516: An In Vivo Efficacy Comparison in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	JNJ-17156516				
Cat. No.:	B1672998	Get Quote			

JNJ-17156516, a potent and selective cholecystokinin 1 (CCK1) receptor antagonist, has demonstrated significant in vivo efficacy in preclinical studies. This guide provides a comparative overview of its performance against other alternatives, supported by experimental data, to inform researchers and drug development professionals.

Developed by Johnson & Johnson, **JNJ-17156516** has been investigated for its potential in treating immune system and digestive system disorders.[1] Its mechanism of action lies in its high affinity for the CCK1 receptor, which it selectively antagonizes over the CCK2 receptor.[1]

Quantitative Efficacy Data

The in vivo efficacy of **JNJ-17156516** has been primarily evaluated in rodent models, where it has shown dose-dependent inhibition of CCK-8S-evoked physiological responses. The following table summarizes the key quantitative data from these studies, comparing the potency of **JNJ-17156516** with the known CCK1 receptor antagonist, dexloxiglumide.



Parameter	JNJ-17156516	Dexloxiglumide	Species	Assay
ED50	484 nmol/kg (i.v.)	Not Reported	Rat	Inhibition of CCK-8S-evoked duodenal contractions
Dose for rightward shift	240 nmol/kg (i.v.)	Not Reported	Guinea Pig	CCK-8S-evoked gallbladder contraction
pKi (human CCK1)	7.96 ± 0.11	Not Reported	-	Radioligand Binding
pKi (rat CCK1)	8.02 ± 0.11	Not Reported	-	Radioligand Binding
pKB (guinea pig gallbladder)	8.00 ± 0.07	Not Reported	-	In vitro gallbladder contraction
Bioavailability	108 ± 10%	Not Reported	Rat	Pharmacokinetic analysis
Half-life	3.0 ± 0.5 h	Not Reported	Rat	Pharmacokinetic analysis

Experimental Protocols

The in vivo efficacy of **JNJ-17156516** was determined through a series of well-defined experimental protocols designed to assess its antagonistic effect on CCK1 receptor-mediated physiological responses.

Guinea Pig Gallbladder Contraction Assay

This assay measures the ability of **JNJ-17156516** to inhibit the contraction of the gallbladder induced by the CCK analog, CCK-8S.

Animal Preparation: Male Hartley guinea pigs are anesthetized.



- Surgical Procedure: A catheter is placed in the jugular vein for intravenous administration of compounds. The gallbladder is exposed, and a pressure transducer is inserted to measure intra-gallbladder pressure.
- Compound Administration: **JNJ-17156516** is administered intravenously.
- CCK-8S Challenge: A cumulative dose-response curve to CCK-8S is generated to induce gallbladder contractions.
- Data Analysis: The dose of **JNJ-17156516** required to produce a rightward shift in the CCK-8S dose-response curve is determined. A dose of 240 nmol/kg of **JNJ-17156516** was shown to cause a parallel, rightward shift.[1]

Rat Duodenal Contraction Assay

This experiment evaluates the effect of **JNJ-17156516** on the duodenal contractions stimulated by CCK-8S infusion in anesthetized rats.

- Animal Preparation: Male Sprague-Dawley rats are anesthetized.
- Surgical Procedure: Catheters are implanted in the jugular vein for compound administration and in the carotid artery for blood sampling. A strain gauge is attached to the duodenum to record contractions.
- Compound Administration: **JNJ-17156516** is administered as an intravenous bolus.
- CCK-8S Infusion: CCK-8S is infused to evoke duodenal contractions.
- Data Analysis: The dose-related decrease in the number of duodenal contractions is measured, and the ED₅₀ value is calculated. JNJ-17156516 demonstrated an ED₅₀ of 484 nmol/kg in this model.[1]

In Vivo Efficacy Experimental Workflow

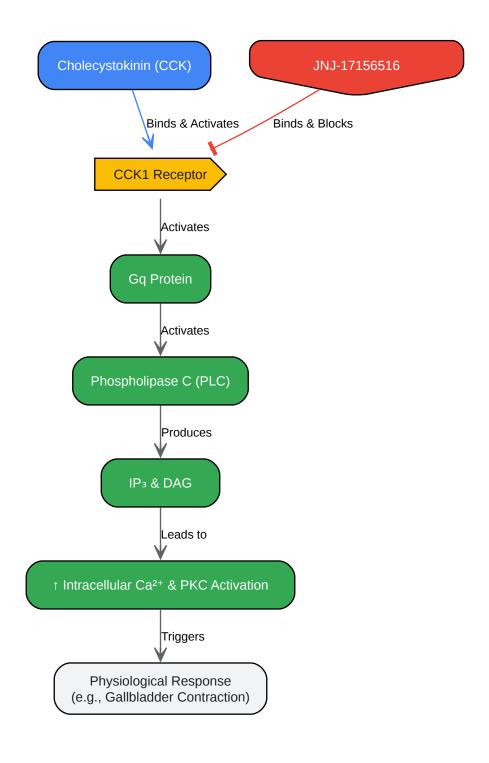
The following diagram illustrates the general workflow for assessing the in vivo efficacy of **JNJ-17156516**.

Caption: Workflow for in vivo efficacy testing of **JNJ-17156516**.



Signaling Pathway

JNJ-17156516 acts as an antagonist at the CCK1 receptor, thereby blocking the downstream signaling cascade initiated by the natural ligand, cholecystokinin (CCK).



Click to download full resolution via product page



Caption: JNJ-17156516 mechanism of action at the CCK1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. JNJ-17156516 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [JNJ-17156516: An In Vivo Efficacy Comparison in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672998#confirming-the-in-vivo-efficacy-of-jnj-17156516-from-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com